

# Technical Guide: (S)-1-Cbz-3-Boc-aminopiperidine

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## Compound of Interest

Compound Name: (S)-1-Cbz-3-Boc-Aminopiperidine

Cat. No.: B582006

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## Introduction

**(S)-1-Cbz-3-Boc-aminopiperidine** is a chiral synthetic building block crucial in the fields of medicinal chemistry and organic synthesis. Its dual-protected structure, featuring both a carboxybenzyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth overview of its physicochemical properties, a detailed synthetic protocol, and its applications in research and development. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting cancer and central nervous system disorders[1]. The presence of the piperidine ring can enhance metabolic stability and improve pharmacokinetic properties[1].

## Physicochemical Properties

**(S)-1-Cbz-3-Boc-aminopiperidine** is a white to off-white solid. Below is a summary of its key physicochemical data.

Property	Value	Reference
Molecular Weight	334.41 g/mol	<a href="#">[2]</a>
Molecular Formula	C <sub>18</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[2]</a>
CAS Number	876379-22-5	<a href="#">[2]</a>
Boiling Point	471.9 ± 44.0 °C at 760 mmHg	<a href="#">[2]</a>
Purity	≥95%	<a href="#">[3]</a>
Storage Temperature	2-8°C, dry and sealed	<a href="#">[2]</a>
MDL Number	MFCD11501178	<a href="#">[2]</a>
InChI Key	SIONIIVXRCVHFL- HNNXBMFYSA-N	<a href="#">[3]</a>

## Synthesis

The synthesis of **(S)-1-Cbz-3-Boc-aminopiperidine** is typically achieved by the N-protection of the corresponding precursor, (S)-3-Boc-aminopiperidine, with a Cbz-donating reagent. This method allows for the selective protection of the piperidine ring's secondary amine, leaving the Boc-protected primary amine intact for future modifications.

## Experimental Protocol: N-Cbz Protection of (S)-3-Boc-aminopiperidine

This protocol is adapted from established procedures for the N-Cbz protection of amines.

Materials:

- (S)-3-Boc-aminopiperidine
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Tetrahydrofuran (THF)

- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

**Procedure:**

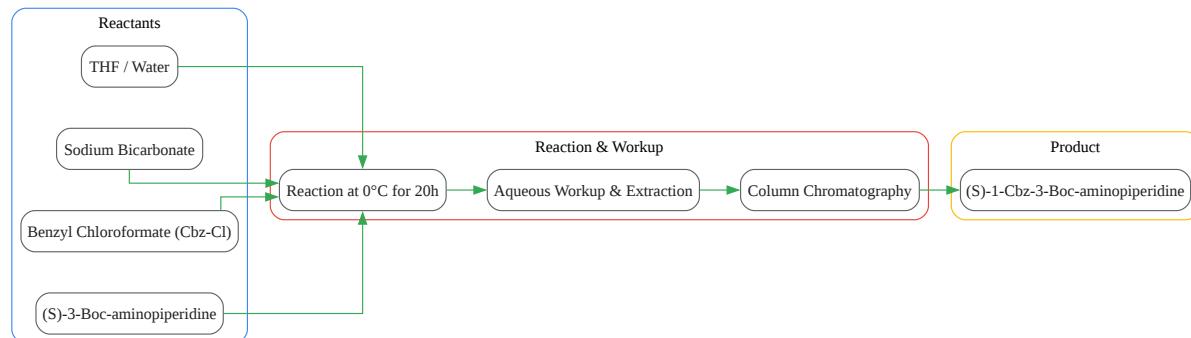
- In a round-bottom flask, dissolve (S)-3-Boc-aminopiperidine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
- Cool the solution to 0°C using an ice bath.
- To the cooled solution, add sodium bicarbonate (NaHCO<sub>3</sub>) (2.0 eq).
- Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.
- Allow the reaction to stir at 0°C for 20 hours.
- After the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo using a rotary evaporator.
- Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield **(S)-1-Cbz-3-Boc-aminopiperidine**.

## Key Reaction Parameters

Parameter	Condition
Starting Material	(S)-3-Boc-aminopiperidine
Reagent	Benzyl chloroformate (Cbz-Cl)
Base	Sodium bicarbonate ( $\text{NaHCO}_3$ )
Solvent	Tetrahydrofuran (THF) / Water ( $\text{H}_2\text{O}$ )
Temperature	0°C
Reaction Time	20 hours
Purification	Silica gel column chromatography

## Synthesis Workflow

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Caption: Synthetic workflow for **(S)-1-Cbz-3-Boc-aminopiperidine**.

## Applications in Drug Discovery and Development

**(S)-1-Cbz-3-Boc-aminopiperidine** is a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The orthogonally protected amine functionalities are key to its utility, allowing for sequential chemical modifications.

- **Pharmaceutical Intermediates:** This compound serves as a key building block in the synthesis of a variety of pharmaceutical agents. The related compound, (S)-1-Boc-3-aminopiperidine, is a crucial intermediate for novel inhibitors, including those targeting CHK1 and PI3K $\delta$ <sup>[4]</sup>. The Cbz-protected derivative allows for different synthetic strategies towards complex drug targets. The piperidine moiety is a common feature in drugs targeting neurological disorders<sup>[5]</sup>.
- **Peptide Synthesis:** The protected amino groups make this molecule suitable for incorporation into peptide synthesis. It can act as a scaffold to introduce conformational constraints or to

append other functional groups, enhancing the stability and bioactivity of peptide-based therapeutics[5].

- **Organic Synthesis:** In a broader context, **(S)-1-Cbz-3-Boc-aminopiperidine** is used in the synthesis of complex organic molecules where precise control over reactive sites is necessary[2]. The ability to selectively deprotect either the Cbz or Boc group provides synthetic flexibility.

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